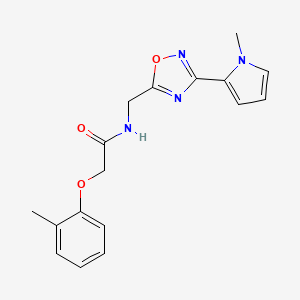

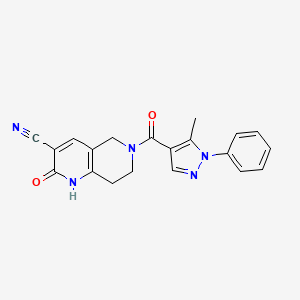

2,4-difluoro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-difluoro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as DFPB and has been synthesized using different methods.

Scientific Research Applications

Supramolecular Chemistry and Material Science

Energetic Multi-Component Molecular Solids : A study highlighted the formation of novel crystals through strong hydrogen bonds and weak intermolecular interactions involving N-containing heterocycles, demonstrating the compound's role in assembling molecules into larger architectures. This research underscores its significance in supramolecular chemistry and materials science, where such interactions are crucial for designing new materials with specific properties (Lei Wang et al., 2014).

Synthetic Organic Chemistry

Synthesis of Fluorinated Pyrazoles : The synthetic strategy developed for new 3-amino-4-fluoropyrazoles, utilizing monofluorination and condensation processes, showcases the compound's utility as a building block in medicinal chemistry. This approach facilitates the creation of fluorinated pyrazoles bearing additional functional groups, offering a pathway for further functionalization and highlighting its role in the synthesis of complex organic molecules (Riccardo Surmont et al., 2011).

C-H Alkenylation of Benzamides : A study reported the rhodium(III)-catalyzed alkenylation of various benzamides with difluorohomoallylic silyl ethers, facilitated by β-H elimination. This methodology underscores the compound's utility in the synthesis of elaborate difluorinated compounds, offering new opportunities for creating fluorinated synthons with high regioselectivity and functional group tolerance. The ability to perform such reactions without external oxidants makes it a valuable tool in organic synthesis (Xueli Cui et al., 2023).

Photophysical Properties for Material Applications

Blue Fluorescence from BF2 Complexes : The preparation of benzamides having pyridine, pyridazine, pyrazine, and pyrimidine rings, and their conversion into difluoroboronated complexes, introduces novel blue fluorophores. These complexes exhibit distinct fluorescence properties in solution and solid states, relevant for biological and organic material applications. The study provides insights into the emission mechanism and the role of crystal structure in fluorescence, highlighting the compound's potential in photonic and electronic materials (M. Yamaji et al., 2017).

properties

IUPAC Name |

2,4-difluoro-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2N3O2/c15-9-1-2-12(13(16)5-9)14(20)18-10-6-17-19(7-10)11-3-4-21-8-11/h1-2,5-7,11H,3-4,8H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFREQFWYRMIIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(C=N2)NC(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-difluoro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)propane-1-sulfonamide](/img/structure/B2759824.png)

![N-(3-bromophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2759825.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2759826.png)

![N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2759827.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2759828.png)

![8-Formylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2759839.png)

![2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2759840.png)

![Diethyl 2-[4-(difluoromethylsulfanyl)phenyl]-1,3-dimethyl-6-oxocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B2759841.png)

![Methyl 7-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2759843.png)